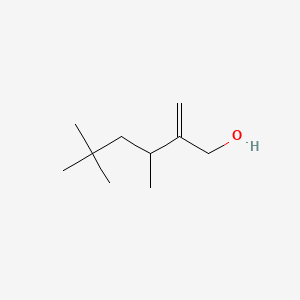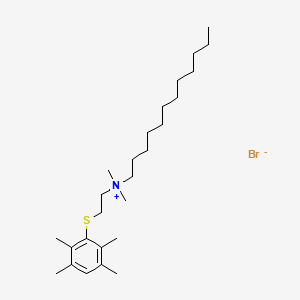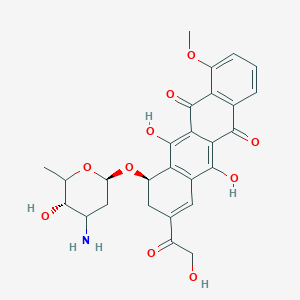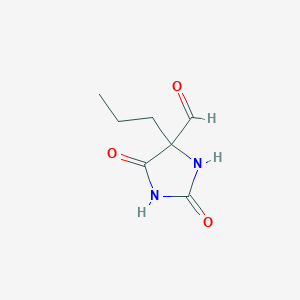
1-Hexanol, 3,5,5-trimethyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanol, 3,5,5-trimethyl-2-methylene- is an organic compound with the molecular formula C10H20O. It is a branched-chain alcohol that is commonly used in various industrial applications. This compound is known for its unique structure, which includes a methylene group attached to the second carbon of the hexanol chain, and three methyl groups attached to the fifth carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexanol, 3,5,5-trimethyl-2-methylene- can be synthesized through several methods. One common method involves the hydrogenation of 3,5,5-trimethyl-1-hexanal, which is obtained by the hydroformylation of diisobutylene. The reaction conditions typically include the use of hydrogen gas and a catalyst such as rhodium or nickel .
Industrial Production Methods: In industrial settings, the production of 1-Hexanol, 3,5,5-trimethyl-2-methylene- often involves the oxo process. This process includes the reaction of diisobutylene with carbon monoxide and hydrogen in the presence of a catalyst to form the corresponding aldehyde, which is then hydrogenated to produce the alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexanol, 3,5,5-trimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: 3,5,5-trimethyl-2-methylene-hexanal or 3,5,5-trimethyl-2-methylene-hexanoic acid.
Reduction: 3,5,5-trimethyl-2-methylene-hexane.
Substitution: 3,5,5-trimethyl-2-methylene-hexyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-Hexanol, 3,5,5-trimethyl-2-methylene- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: This compound is studied for its potential effects on biological systems, including its role as a fragrance ingredient.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Hexanol, 3,5,5-trimethyl-2-methylene- exerts its effects involves interactions with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The methylene and methyl groups contribute to its hydrophobic properties, affecting its solubility and interactions with lipid membranes .
Comparación Con Compuestos Similares
3,5,5-Trimethyl-1-hexanol: This compound is similar in structure but lacks the methylene group at the second carbon.
3,5,5-Trimethylhexyl alcohol: Another similar compound with slight variations in the carbon chain structure.
Uniqueness: 1-Hexanol, 3,5,5-trimethyl-2-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and applications in various fields .
Propiedades
Número CAS |
68039-76-9 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-2-methylidenehexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(9(2)7-11)6-10(3,4)5/h8,11H,2,6-7H2,1,3-5H3 |
Clave InChI |
XSBHPGJXCJMNNT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)





![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)




